molecular formula C7H9IN2O2 B1445951 Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate CAS No. 1533442-28-2

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1445951
CAS No.: 1533442-28-2
M. Wt: 280.06 g/mol
InChI Key: WKTRWGOQCIUKNI-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Scientific Research Applications

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science for its unique reactivity and structural properties.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 4-methyl-1H-pyrazole-5-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives.

Mechanism of Action

The mechanism by which Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom and the ester group can influence its binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-chloro-4-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-fluoro-4-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can lead to different interaction profiles and reaction pathways, making this compound particularly valuable in synthetic and medicinal chemistry.

Properties

IUPAC Name

ethyl 5-iodo-4-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTRWGOQCIUKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 250-mL round-bottom flask, was placed a solution of ethyl 4-methyl-1H-pyrazole-3-carboxylate (600 mg, 3.89 mmol) in N,N-dimethylformamide (20 mL). NIS (2.2 g, 9.78 mmol) was added and the resulting mixture was stirred for 6 h at 50° C., then quenched with water (10 mL). The mixture was extracted with ethyl acetate (3×40 mL) and the combined organic extracts were washed with aqueous Na2S2O3 (sat., 2×30 mL) and brine (2×20 mL), dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was purified by a silica gel chromatography with ethyl acetate/petroleum ether (1:10) as eluent to obtain the title compound as a white solid (800 mg, 73%).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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